molecular formula C14H18BrNO2S B2910786 2-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide CAS No. 2034244-49-8

2-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide

Cat. No.: B2910786
CAS No.: 2034244-49-8
M. Wt: 344.27
InChI Key: JRJQEWJWLLJALI-UHFFFAOYSA-N
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Description

2-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide (CAS 2034244-49-8) is a chemical compound with the molecular formula C14H18BrNO2S and a molecular weight of 344.27 g/mol . As a benzamide derivative featuring a 4-methoxythiane moiety, this compound serves as a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. The structural motif of the thiane ring system is of significant interest in drug discovery. Research into analogous compounds containing specialized heterocycles, such as thiazoline and quinoline groups, has demonstrated potential in developing inhibitors for enzymes like elastase, suggesting this compound could be a key intermediate in exploring similar biological pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S/c1-18-14(6-8-19-9-7-14)10-16-13(17)11-4-2-3-5-12(11)15/h2-5H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJQEWJWLLJALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide typically involves the bromination of a benzamide precursor followed by the introduction of the methoxythianyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The methoxythianyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxythianyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Various substituted benzamides.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(4-methoxythian-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the methoxythianyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Analogs :

4-Bromo-N-(2-nitrophenyl)benzamide (): Substituents: Bromo and nitro groups on opposing aromatic rings. Crystallography: Forms two molecules per asymmetric unit with hydrogen bonds (N–H···O and C–H···O) stabilizing the crystal lattice .

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) ():

  • Substituents : Methoxy and nitro groups on the aniline ring.
  • Synthesis : Designed for anticancer and anti-Alzheimer activity, highlighting the role of electron-withdrawing groups (nitro) in bioactivity .
  • Comparison : The methoxythiane group in the target compound may offer improved lipophilicity, influencing membrane permeability.

N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide (): Substituents: Dual benzamide linkages with bromo and methoxy groups. Synthesis: Uses THF/pyridine with acid chlorides, differing from the acetonitrile-based reflux in other analogs .

Insights :

  • Isoxazole derivatives () show significant yield variations (36–90%), emphasizing the impact of steric hindrance from heterocycles .
  • The target compound’s synthesis may require optimized conditions due to the bulky 4-methoxythiane group.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Analogs like 4-bromo-N-(2-nitrophenyl)benzamide exhibit N–H···O and C–H···O interactions, critical for crystal packing . The target compound’s thiane group may disrupt these patterns, reducing crystallinity.
  • Molecular Weight :
    • 4-Bromo-N-[4-(6-methylbenzothiazol-2-yl)phenyl]benzamide : 423.33 g/mol .
    • Target Compound (Estimated) : ~350–400 g/mol (based on structure).
  • Lipophilicity : Methoxythiane and bromo groups likely increase logP compared to nitro-substituted analogs, influencing bioavailability.

Theoretical and Bioactivity Insights

  • DFT Studies : Chloro and bromo benzamides () show stabilization via hydrogen bonding and electrostatic interactions . The target compound’s sulfur atom may enhance polarizability, affecting reactivity.
  • Biological Potential: 4MNB () was synthesized for anticancer applications, suggesting that the target compound’s methoxythiane group could be explored for similar targets .

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